molecular formula C11H22N2O2 B13943651 1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one

Katalognummer: B13943651
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: PIBGOCSBCHIFMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one is a heterocyclic compound with the molecular formula C₁₁H₂₂N₂O₂. It belongs to the class of imidazolidinones, which are known for their diverse chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one involves several steps, typically starting with the preparation of the imidazolidinone ring. One common method involves the reaction of ethylamine with diethyl carbonate under controlled conditions to form the imidazolidinone core. The ethoxy group is then introduced through an alkylation reaction using ethyl iodide. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Analyse Chemischer Reaktionen

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, allowing for the introduction of different substituents. Common reagents used in these reactions include potassium permanganate, hydrogen gas, and various nucleophiles. .

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one can be compared with other imidazolidinone derivatives, such as:

Eigenschaften

Molekularformel

C11H22N2O2

Molekulargewicht

214.30 g/mol

IUPAC-Name

1-ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one

InChI

InChI=1S/C11H22N2O2/c1-6-10(4)9(14)12-11(5,7-2)13(10)15-8-3/h6-8H2,1-5H3,(H,12,14)

InChI-Schlüssel

PIBGOCSBCHIFMN-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)NC(N1OCC)(C)CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.